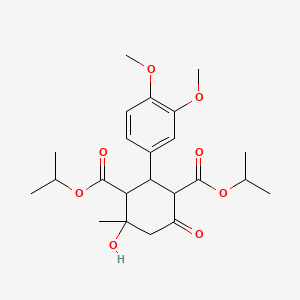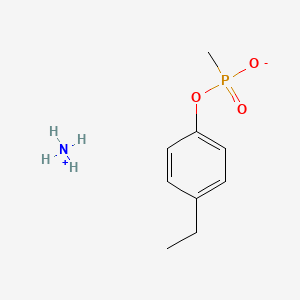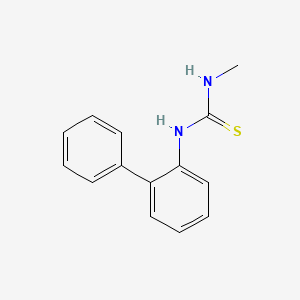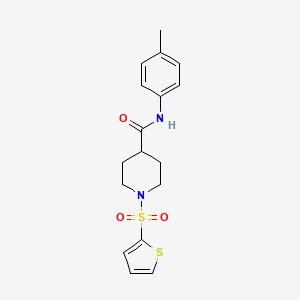![molecular formula C12H11Cl3N2O3S B5110177 ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate](/img/structure/B5110177.png)
ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate, also known as Benfuracarb, is a carbamate insecticide that is widely used in agriculture to control pests. It was first introduced in the 1980s and has since become an important tool for farmers worldwide.
Mécanisme D'action
The mechanism of action of ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate involves the inhibition of acetylcholinesterase (AChE), an enzyme that is essential for the proper functioning of the nervous system. By blocking the activity of AChE, ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately, death of the insect.
Biochemical and Physiological Effects:
ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate has been shown to have a number of biochemical and physiological effects on insects. It can disrupt the normal functioning of the nervous system, leading to paralysis and death. It can also affect the metabolic pathways of insects, leading to a decrease in energy production and growth. In addition, it has been shown to have immunomodulatory effects, altering the immune response of insects to pathogens.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate for lab experiments is its high potency and specificity. It can be used at very low concentrations to achieve a desired effect, and it has a low toxicity to non-target organisms. However, one of the limitations of using ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate in lab experiments is its potential to cause contamination of the environment and other experimental samples.
Orientations Futures
There are several future directions for research on ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate. One area of interest is the development of new formulations that are more effective and environmentally friendly. Another area of research is the study of the effects of ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate on non-target organisms, including bees, butterflies, and other beneficial insects. Finally, there is a need for more research on the long-term effects of exposure to ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate on human health and the environment.
Conclusion:
In conclusion, ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate is an important insecticide that has been widely used in agriculture for several decades. It has a potent and specific mechanism of action, making it an effective tool for controlling pests. However, there are also concerns about its potential impact on non-target organisms and the environment. Further research is needed to address these concerns and to develop safer and more effective alternatives to ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate.
Méthodes De Synthèse
The synthesis of ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate involves the reaction of 1,3-benzoxazole-2-thiol with 2,2,2-trichloroethyl chloroformate and ethylamine. The resulting product is a white crystalline powder that is soluble in organic solvents and has a melting point of 105-106°C. The purity of the final product can be determined by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) techniques.
Applications De Recherche Scientifique
Ethyl [1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethyl]carbamate has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been shown to be effective against a wide range of pests, including aphids, thrips, mites, and whiteflies. In addition, it has a low toxicity to mammals and birds, making it a safer alternative to other insecticides.
Propriétés
IUPAC Name |
ethyl N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl3N2O3S/c1-2-19-10(18)17-9(12(13,14)15)21-11-16-7-5-3-4-6-8(7)20-11/h3-6,9H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLRQMFAYDXRIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(C(Cl)(Cl)Cl)SC1=NC2=CC=CC=C2O1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(1,3-benzoxazol-2-ylthio)-2,2,2-trichloroethylcarbamate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-acetylphenyl)-2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetamide](/img/structure/B5110096.png)

![2,4-diiodo-6-{[(3-methylphenyl)amino]methyl}phenol](/img/structure/B5110104.png)
![9-[3-(4-methyl-2-nitrophenoxy)propyl]-9H-carbazole](/img/structure/B5110111.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5110119.png)
![1-[(4-chlorophenyl)acetyl]-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5110137.png)
![N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B5110144.png)


![3-(2-thienyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5110170.png)
![N-(2-methoxyphenyl)-N'-(1-{1-[(6-methyl-2-pyridinyl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)urea](/img/structure/B5110173.png)


![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5110209.png)